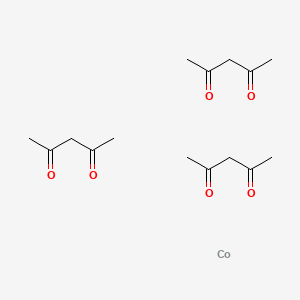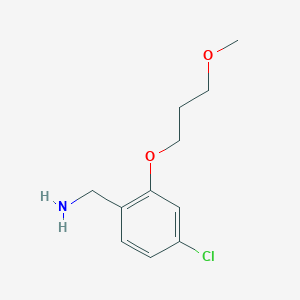![molecular formula C11H9BrN2OS B8568522 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to increased potency .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-4-thiazolylacetamide
- 2-(3-Chlorophenyl)-4-thiazolylacetamide
- 2-(3-Bromophenyl)-5-thiazolylacetamide
Uniqueness
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H9BrN2OS |
|---|---|
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-2-7(4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
Clave InChI |
UALSLXGBFBSXCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
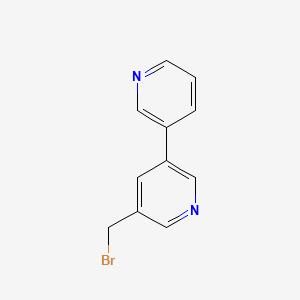
![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)


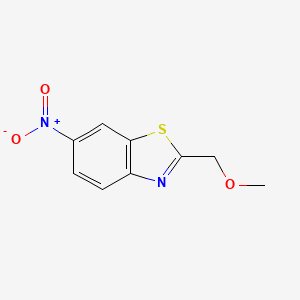

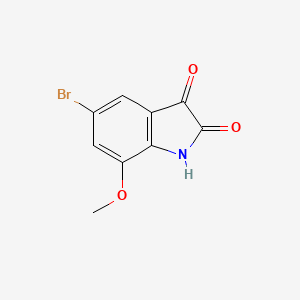
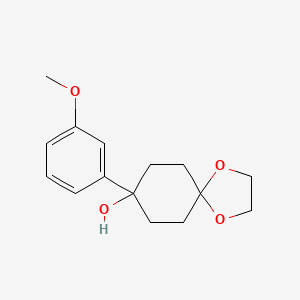
![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)


